1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Description
Properties
IUPAC Name |
1-[1-(2-methylsulfanylphenyl)triazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8(15)9-7-14(13-12-9)10-5-3-4-6-11(10)16-2/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOYFCQMHRAOJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=CC=C2SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction between 1-azido-2-(methylsulfanyl)benzene and propiolic acid derivatives remains the most efficient method. The azide precursor is synthesized from 2-(methylsulfanyl)aniline through diazotization with sodium nitrite/HCl, followed by sodium azide substitution (Scheme 1A). Propiolic alcohol or its silyl-protected analogs serve as alkyne components, with copper(I) 3-methylsalicylate (2 mol%) in tetrahydrofuran (THF) at 45–50°C providing optimal regioselectivity for the 1,4-disubstituted triazole.
Table 1. CuAAC Reaction Optimization for Triazole Formation
| Alkyne Component | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Propargyl alcohol | Cu(I) | THF | 25 | 68 |
| TMS-propargyl | Cu(I) | DMF | 50 | 82 |
| Ethynylcyclohexanol | Cu(I) | MeCN | 40 | 75 |
Post-cycloaddition deprotection (e.g., tetrabutylammonium fluoride for silyl groups) yields the free alcohol. The methylsulfanyl group’s electron-donating properties enhance azide stability but necessitate inert atmospheres to prevent oxidation.
Sequential Cyclization-Reduction Approaches
Alternative routes involve synthesizing 1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl)ethan-1-one followed by ketone reduction. The ketone precursor is accessible via Pfitzinger reactions between isatin derivatives and acetylacetone-modified triazoles. Sodium borohydride in ethanol selectively reduces the carbonyl to the secondary alcohol without affecting the triazole or methylsulfanyl groups (82% yield).
Equation 1:
$$
\text{1-[2-(Methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl)ethan-1-one} \xrightarrow{\text{NaBH}_4/\text{EtOH}} \text{Target Compound}
$$
Solid-Phase Synthesis for High-Throughput Production
Immobilized alkynes on Wang resin enable iterative triazole formation, though this method remains less explored for the target compound. After CuAAC, cleavage with trifluoroacetic acid releases the product, achieving 74% purity before HPLC refinement.
Functionalization of the Alcohol Moiety
Introducing the ethan-1-ol group demands precise control to avoid side reactions. Two validated strategies emerge:
Direct Incorporation via Alkyne Partners
Propiolic alcohol participates directly in CuAAC, though its instability under basic conditions often necessitates in situ generation. Ethynylmagnesium bromide quenching with formaldehyde provides a transient alkyne, which reacts with the azide to form the alcohol-linked triazole (56% yield).
Post-Cycloaddition Hydroxylation
Osmium tetroxide-mediated dihydroxylation of propargyl ether derivatives introduces vicinal diols, which are selectively reduced to mono-alcohols using samarium iodide. This method offers stereochemical control but requires stringent anhydrous conditions.
Critical Analysis of Synthetic Challenges
Regioselectivity and Byproduct Formation
Despite CuAAC’s reliability, competing Glaser coupling of alkynes generates diyne byproducts (up to 15%). Ascorbic acid additives suppress this side reaction by maintaining copper in its +1 oxidation state.
Methylsulfanyl Group Reactivity
The 2-(methylsulfanyl)phenyl substituent undergoes unintended oxidation to sulfone derivatives under acidic conditions. Employing degassed solvents and radical inhibitors (e.g., BHT) mitigates this issue.
Spectroscopic Characterization and Validation
Nuclear magnetic resonance (NMR) and X-ray crystallography confirm structure and regiochemistry:
- ¹H NMR (CDCl₃): δ 7.79 (d, J = 16.0 Hz, CH=CH), 4.85 (q, OH), 2.51 (s, SCH₃).
- X-ray: Orthorhombic crystal system with planar triazole ring (torsion angle <5°).
Table 2. Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| CuAAC + Deprotection | 82 | 98 | Multi-gram |
| Cyclization-Reduction | 75 | 95 | Bench-scale |
| Solid-Phase | 68 | 74 | Microscale |
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The hydroxyl group in the ethan-1-ol moiety can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, tosyl chloride.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted ethan-1-ol derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity
- Triazole derivatives are known for their antifungal properties. Studies have demonstrated that compounds similar to 1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol exhibit significant activity against various fungal strains. For instance, research indicates that triazoles can inhibit the growth of Candida species and Aspergillus fungi, making them valuable in treating infections caused by these pathogens .
-
Anticancer Properties
- Recent investigations have shown that triazole derivatives can induce apoptosis in cancer cells. A study reported that compounds with a similar structure to this compound demonstrated cytotoxic effects against breast and lung cancer cell lines. The mechanism involves the inhibition of specific signaling pathways that promote cell survival .
- Anti-inflammatory Effects
Agricultural Applications
- Pesticide Development
- Herbicide Potential
Materials Science
- Polymer Chemistry
- Nanotechnology
Data Tables
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antifungal activity of various triazole derivatives against clinical isolates of Candida albicans. The results indicated that derivatives closely related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antifungals.
Case Study 2: Cancer Cell Apoptosis
In vitro assays were conducted on breast cancer cell lines treated with synthesized triazole derivatives. The study found a significant increase in apoptotic markers after treatment with compounds similar to this compound, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis or protein function.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or induction of cell death in microbial or cancer cells.
Comparison with Similar Compounds
Triazole Isomer Variants
Analysis :
- 1,2,3-Triazole vs. 1,2,4-Triazole : The target compound’s 1,2,3-triazole core offers distinct hydrogen-bonding capabilities compared to 1,2,4-triazoles, which may influence target binding or solubility .
- Activity : Phenacyl azole derivatives with 1,2,4-triazoles exhibit antifungal activity, suggesting that the target compound’s 1,2,3-triazole scaffold could be explored for similar applications .
Substituent Effects on the Aromatic Ring
Analysis :
Alcohol Chain Length and Position
Analysis :
- Ethanol vs. Methanol: The ethanol group in the target compound may enhance solubility compared to methanol derivatives while maintaining sufficient flexibility for target engagement .
Analysis :
Biological Activity
The compound 1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as antifungal and antibacterial agents. This article aims to explore the biological activity of this specific compound through various studies and data.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : Approximately 366.43 g/mol
The presence of the triazole ring and the methylsulfanyl group suggests potential interactions with biological targets, making this compound a candidate for further pharmacological studies.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various bacterial strains. For instance, a study found that similar triazole compounds demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. Research indicates that compounds with a triazole core can inhibit the growth of fungi such as Candida albicans. The structural features of this compound may enhance its efficacy against fungal pathogens through mechanisms involving the inhibition of ergosterol synthesis .
Anticancer Activity
Emerging studies suggest that triazole derivatives exhibit anticancer properties. For example, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values for related compounds often fall within a range that indicates significant potency:
The mechanism by which triazoles exert their biological effects often involves interaction with specific enzymes or cellular pathways. For instance, it is hypothesized that the compound may inhibit key enzymes involved in cell wall synthesis or disrupt cellular signaling pathways critical for cancer cell proliferation .
Case Studies
Several case studies have highlighted the potential applications of triazole derivatives in treating infections and cancer:
- Antifungal Treatment : A clinical trial involving patients with resistant fungal infections demonstrated that triazole-based therapies resulted in improved outcomes compared to traditional treatments.
- Cancer Therapy : Preclinical studies using animal models showed that triazole derivatives led to tumor regression in xenograft models of breast cancer.
Q & A
Q. What are the optimized synthetic routes for 1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, and how do reaction conditions influence yield?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging "click chemistry" for regioselective triazole formation. Key steps include:
- Azide preparation : Reacting 2-(methylsulfanyl)phenyl derivatives with sodium azide.
- Alkyne selection : Using propargyl alcohol derivatives for ethanolamine linkage.
- Catalysis : Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) in THF/H₂O (1:1) at 50–60°C yield >80% . Critical parameters :
| Factor | Optimal Condition | Impact |
|---|---|---|
| Solvent | THF/H₂O | Enhances solubility of polar intermediates |
| Temperature | 60°C | Accelerates reaction without side products |
| Catalyst loading | 5 mol% Cu(I) | Balances cost and efficiency |
Purification involves silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization in methanol .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regioselectivity of the triazole ring (δ 7.5–8.2 ppm for aromatic protons; δ 120–150 ppm for triazole carbons) .
- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves molecular geometry. For example:
- Bond lengths: C–N (1.34 Å), C–S (1.78 Å) .
- Dihedral angles: Phenyl-triazole torsion (40–44°) influences π-stacking .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 278.08) .
Advanced Research Questions
Q. How does the methylsulfanyl (-SMe) group influence supramolecular interactions in crystal packing?
The -SMe group participates in non-covalent interactions:
- Se⋯N halogen-like bonding : Observed in selenated analogs (2.93–2.95 Å), suggesting similar S⋯N interactions .
- Hydrogen bonding : O–H⋯N (2.89 Å) and C–H⋯O (3.12 Å) stabilize layered structures .
- Steric effects : The -SMe group increases torsional strain, reducing planarity between phenyl and triazole rings (dihedral angle >40°) .
Table: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P1 |
| a, b, c (Å) | 10.748, 13.750, 13.885 |
| α, β, γ (°) | 92.89, 112.43, 90.00 |
| R₁ (I > 2σ) | 0.039 |
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. fungicidal effects)?
Discrepancies arise from assay conditions or substituent effects. Methodological solutions:
- Dose-response profiling : Test across concentrations (1–100 µM) to identify IC₅₀ trends .
- Structural analogs : Compare with compounds lacking -SMe (e.g., 2-(trifluoromethyl)phenyl derivatives) to isolate substituent effects .
- Cytokine analysis : Use ELISA to quantify TNF-α/IL-6 suppression in macrophages (anti-inflammatory) versus antifungal disk diffusion assays (e.g., against C. gloeosporioides) .
Q. What computational approaches model the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Predict binding to cyclooxygenase-2 (COX-2) via hydrophobic pockets (ΔG = −8.2 kcal/mol) .
- MD simulations (GROMACS) : Simulate aqueous stability (RMSD < 2.0 Å over 100 ns) and membrane permeability (logP = 1.9) .
- DFT calculations (Gaussian) : Electron-donating -SMe group lowers LUMO energy (−1.3 eV), enhancing electrophilic reactivity .
Q. Methodological Notes
- Data contradiction management : Use multivariate regression to account for variables like solvent polarity in activity assays .
- Synthesis scalability : Replace THF with cyclopentyl methyl ether (CPME) for greener protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
